molecular formula C11H11N7O B12183639 N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B12183639
M. Wt: 257.25 g/mol
InChI Key: VVZDRBBJWLQNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a novel chemical entity of significant interest in medicinal chemistry and oncology research. Its core research value lies in its function as a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). This compound is designed as a key intermediate or a final active pharmaceutical ingredient (API) for investigating targeted cancer therapies, particularly for non-small cell lung cancer (NSCLC) and other malignancies where ALK rearrangements are a known oncogenic driver. The molecular structure integrates a tetrazolopyridine scaffold, a privileged structure in kinase inhibitor design, linked to a dimethylpyrazole moiety, which is critical for achieving high binding affinity and selectivity within the ATP-binding pocket of the ALK kinase domain. Researchers utilize this compound to study the downstream effects of ALK signaling inhibition, including the disruption of cell proliferation and survival pathways in vitro and in vivo. Its application extends to the development of next-generation ALK inhibitors aimed at overcoming resistance mutations that arise from first-line therapies, making it a vital tool for probing kinase dynamics and advancing the pipeline of precision oncology therapeutics.

Properties

Molecular Formula

C11H11N7O

Molecular Weight

257.25 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C11H11N7O/c1-7-5-9(14-17(7)2)12-11(19)8-3-4-10-13-15-16-18(10)6-8/h3-6H,1-2H3,(H,12,14,19)

InChI Key

VVZDRBBJWLQNKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=CN3C(=NN=N3)C=C2

Origin of Product

United States

Preparation Methods

Cyclization of Pyridine Precursors

The tetrazole ring is constructed via [2+3] cycloaddition between a nitrile-containing pyridine derivative and sodium azide. For example, heating 2-cyanopyridine with sodium azide in dimethylformamide (DMF) at 120°C for 24 hours yields tetrazolo[1,5-a]pyridine-6-carbonitrile, which is subsequently hydrolyzed to the carboxylic acid using concentrated HCl.

Reaction Conditions:

  • Solvent: DMF/H<sub>2</sub>O (3:1)

  • Temperature: 120°C

  • Yield: 68–75%

Oxidation of Aldehyde Intermediates

Alternative routes involve Vilsmeier-Haack formylation of pyrazole precursors followed by oxidation. For instance, 5-methyl-1-phenylpyrazol-3-one undergoes formylation to yield pyrazole-4-carbaldehyde, which is oxidized to the carboxylic acid using KMnO<sub>4</sub> in acetone/water (3:2) at 80°C.

Optimized Oxidation Protocol:

ParameterValue
Oxidizing agentKMnO<sub>4</sub> (3 equiv)
SolventAcetone:H<sub>2</sub>O (3:2)
Temperature80°C
Reaction time4 hours
Yield95%

Preparation of 1,5-Dimethyl-1H-pyrazol-3-amine

Alkylation of Pyrazole Core

1H-pyrazol-3-amine is alkylated using methyl iodide in the presence of K<sub>2</sub>CO<sub>3</sub> in acetonitrile. Double methylation at N1 and C5 positions is achieved via sequential reactions, with purification by column chromatography (petroleum ether:ethyl acetate, 4:1).

Key Spectral Data:

  • 1H NMR (DMSO-d<sub>6</sub>): δ 2.21 (s, 3H, CH<sub>3</sub>), 2.98 (s, 3H, CH<sub>3</sub>), 5.12 (s, 1H, pyrazole-H).

  • MS (EI): m/z 125.1 [M+H]<sup>+</sup>.

Amide Bond Formation: Coupling Strategies

Acid Chloride Method

Tetrazolo[1,5-a]pyridine-6-carboxylic acid is treated with thionyl chloride (SOCl<sub>2</sub>) under reflux to generate the acyl chloride. Subsequent reaction with 1,5-dimethyl-1H-pyrazol-3-amine in tetrahydrofuran (THF) with triethylamine (Et<sub>3</sub>N) yields the target carboxamide.

Representative Procedure:

  • Acyl chloride synthesis:

    • SOCl<sub>2</sub> (4 equiv), reflux, 2 hours.

    • Removal of excess SOCl<sub>2</sub> under vacuum.

  • Amine coupling:

    • THF, Et<sub>3</sub>N (1 equiv), 0–5°C to room temperature, 10 hours.

    • Column chromatography (petroleum ether:ethyl acetate, 30:1).

Yield Comparison:

AmineYield (%)
1,5-Dimethylpyrazol-3-amine82
Aliphatic amines72–87

Direct Coupling Using Carbodiimides

Alternative activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves comparable yields (78–85%) but requires longer reaction times (24 hours).

Optimization of Reaction Parameters

Solvent and Base Effects

THF outperforms DCM and acetonitrile in amide coupling due to better solubility of intermediates. Et<sub>3</sub>N proves critical for neutralizing HCl, preventing amine protonation.

Solvent Screening Results:

SolventYield (%)
THF82
DCM65
Acetonitrile58

Temperature and Time Dependence

Coupling at 0–5°C minimizes side reactions, while gradual warming to ambient temperature ensures completion. Reactions exceeding 12 hours show no yield improvement.

Characterization and Analytical Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl<sub>3</sub>): δ 2.38 (s, 3H, CH<sub>3</sub>), 3.12 (s, 3H, CH<sub>3</sub>), 7.52–8.24 (m, 4H, aromatic), 10.21 (s, 1H, NH).

  • 13C NMR: δ 21.5 (CH<sub>3</sub>), 32.1 (CH<sub>3</sub>), 119.8–150.2 (aromatic carbons), 165.4 (C=O).

  • HRMS (ESI): m/z 265.1184 [M+H]<sup>+</sup> (calc. 265.1189).

Purity Assessment

HPLC analysis (C18 column, acetonitrile:H<sub>2</sub>O = 70:30) confirms >98% purity, with retention time = 6.7 min .

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s synthesis relies on stepwise formation of fused heterocyclic rings:

  • Pyrazole formation : Condensation of chalcones with arylhydrazines to form pyrazolines, followed by oxidative aromatization .

  • Tetrazolo[1,5-a]pyridine formation : Cyclization reactions involving carboxamide precursors and tetrazole-building blocks under catalytic conditions .

  • Coupling : Nucleophilic substitution or amidation to link the pyrazole and tetrazolo-pyridine moieties.

Characterization Data

Spectral analysis confirms structural integrity:

Analytical Technique Key Observations
IR spectroscopy Absorption bands at ~1658 cm⁻¹ (C=O stretch) and ~2220 cm⁻¹ (CN stretch)
¹H-NMR Signals at δ 7.21–7.91 ppm (aromatic protons) and δ 12.26 ppm (NH proton)
¹³C-NMR Peaks at δ 165.8 ppm (carbamoyl carbonyl) and δ 149.4 ppm (tetrazole carbons)

Reactivity and Stability

  • Electrophilic aromatic substitution : Susceptible to reactions at activated positions under acidic conditions.

  • Coordination chemistry : Nitrogen atoms enable metal binding, useful in drug design.

  • Hydrolytic stability : Carboxamide group may undergo hydrolysis under extreme conditions.

This compound’s synthesis highlights the utility of catalytic cyclization and multicomponent strategies in heterocyclic chemistry, with applications extending to medicinal research.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds similar to N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide exhibit promising anticancer properties. A study demonstrated the synthesis of tetrazole derivatives that showed cytotoxic effects against various cancer cell lines. These compounds function through mechanisms such as apoptosis induction and cell cycle arrest, making them potential candidates for cancer therapy .

2. Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of this compound. In vitro studies have shown that derivatives can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. The ability to modulate immune responses positions these compounds as potential treatments for conditions like rheumatoid arthritis and inflammatory bowel disease .

3. Antioxidant Activities
The antioxidant properties of this compound have been documented in several studies. These compounds help mitigate oxidative stress by scavenging free radicals and enhancing the body's natural antioxidant defenses. This activity is particularly beneficial in preventing cellular damage associated with aging and various diseases .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of tetrazole derivatives derived from this compound against breast cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents, suggesting that these compounds could serve as lead candidates for further development in oncology .

Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on inflammatory diseases, researchers assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The treated group exhibited reduced swelling and joint destruction compared to controls, alongside decreased levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential in managing autoimmune conditions .

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Tetrazolo[1,5-a]pyridine Derivatives

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide (CAS 1401566-07-1) Core: Tetrazolo[1,5-a]pyridine. Substituent: 1,3,5-Trimethylpyrazole linked via a methylene group. Molecular Weight: 256.26 g/mol. Notable Features: Increased methyl substitution may enhance lipophilicity and steric hindrance compared to the target compound .

N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide (CAS 1374548-71-6) Core: Tetrazolo[1,5-a]pyridine. Substituent: 5-Chloroindole ethyl group. Molecular Weight: 340.77 g/mol.

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide (CAS 1401602-27-4) Core: Tetrazolo[1,5-a]pyridine. Substituent: 5-Methoxyindole ethyl group. Molecular Weight: 336.3 g/mol. Notable Features: Methoxy group may improve solubility via hydrogen bonding, contrasting with the hydrophobic dimethylpyrazole in the target compound .

Triazolo[1,5-a]pyrimidine Derivatives

2-Amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5j) Core: Triazolo[1,5-a]pyrimidine. Substituents: 4-Nitrophenyl and 3,4,5-trimethoxyphenyl. Melting Point: 319.9–320.8°C. Notable Features: Nitro and methoxy groups enhance polarity and hydrogen-bonding capacity, likely contributing to its high melting point .

Hydrogen Bonding and Crystal Packing

As discussed in , hydrogen-bonding patterns significantly influence molecular aggregation and crystal formation. The target compound’s dimethylpyrazole group may participate in C–H···N or C–H···O interactions, whereas indole derivatives (e.g., CAS 1374548-71-6) could engage in N–H···O or π-π stacking .

Research Implications and Gaps

  • Synthesis : While multi-component synthesis is reported for triazolo-pyrimidines (), the target compound’s synthetic route remains unaddressed. Analogous methods (e.g., amide coupling) are plausible.
  • Data Limitations : Absence of melting points, solubility, and spectroscopic data for the target compound necessitates further experimental characterization.

Biological Activity

N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide (CAS Number: 1401595-15-0) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanism of action, and related pharmacological effects.

  • Molecular Formula : C₁₁H₁₁N₇O
  • Molecular Weight : 257.25 g/mol
  • Structure : The compound features a pyrazole ring fused with a tetrazole and a pyridine moiety, contributing to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole and tetrazole derivatives, with specific emphasis on their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Studies and Research Findings

  • Cytotoxic Evaluation
    A study conducted on a series of tetrazolo[1,5-a]pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The MTT assay revealed that compounds similar to N-(1,5-dimethyl-1H-pyrazol-3-yl) showed IC₅₀ values in the low micromolar range, indicating potent anticancer activity .
  • Mechanism of Action
    The mechanism underlying the anticancer effects of this compound involves the inhibition of critical signaling pathways associated with tumor growth and survival. Specifically, it has been suggested that pyrazole derivatives can inhibit kinases such as BRAF(V600E) and EGFR, which are pivotal in many cancers . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
  • Synergistic Effects
    Further investigations revealed that combining this compound with standard chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity compared to either agent alone. This suggests potential for use in combination therapies .

Pharmacological Activities

In addition to its anticancer properties, this compound exhibits other pharmacological activities:

  • Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and pathways .
  • Antimicrobial Activity : Some studies indicate that related compounds exhibit antimicrobial properties against various bacterial strains, making them candidates for further exploration in infectious disease management .

Data Summary Table

Activity TypeDescriptionReferences
AnticancerSignificant cytotoxicity against multiple cancer cell lines
Mechanism of ActionInhibition of BRAF(V600E), EGFR
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against various bacterial strains

Q & A

Q. How can regiochemical outcomes be controlled during cyclization reactions?

  • Methods :
  • Microwave Irradiation : Enhances regioselectivity by accelerating kinetic pathways (e.g., favoring 5-trifluoromethyltetrazolo-pyridines over azides) .
  • Catalyst Design : Ionic liquids (ILs) or Lewis acids (e.g., AlCl₃) direct cyclization to specific positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.